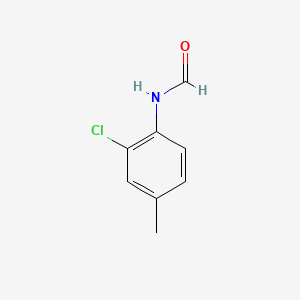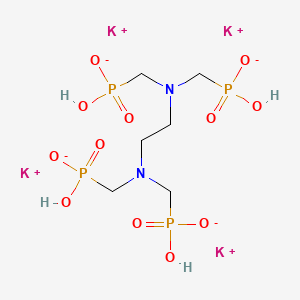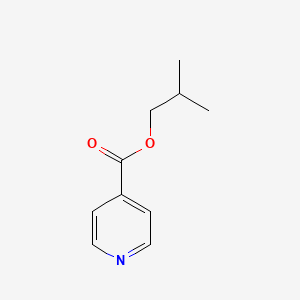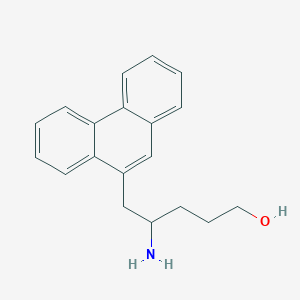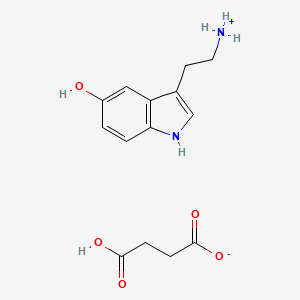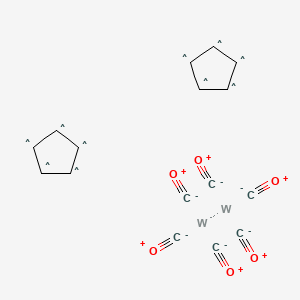
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C10H10Cl2O2S2 It is characterized by the presence of two sulfanyl groups attached to a propyl chain, which is further esterified with 2,4-dichlorobenzoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2,3-bis(sulfanyl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atoms on the benzoate ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Amino or thiol-substituted benzoates
科学的研究の応用
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
作用機序
The mechanism of action of 2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is not fully understood. its biological activity is likely related to the presence of the sulfanyl groups and the dichlorobenzoate moiety. These functional groups can interact with various molecular targets, potentially disrupting biological processes in microorganisms or modulating biochemical pathways in higher organisms.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzoic acid: Shares the dichlorobenzoate moiety but lacks the sulfanyl groups.
2,3-Bis(sulfanyl)propanol: Contains the sulfanyl groups but lacks the dichlorobenzoate moiety.
Uniqueness
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is unique due to the combination of sulfanyl groups and the dichlorobenzoate moiety. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
103645-51-8 |
|---|---|
分子式 |
C10H10Cl2O2S2 |
分子量 |
297.2 g/mol |
IUPAC名 |
2,3-bis(sulfanyl)propyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C10H10Cl2O2S2/c11-6-1-2-8(9(12)3-6)10(13)14-4-7(16)5-15/h1-3,7,15-16H,4-5H2 |
InChIキー |
YMJZVSPYGWJVFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCC(CS)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


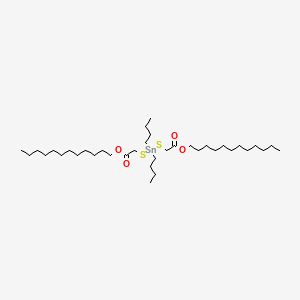

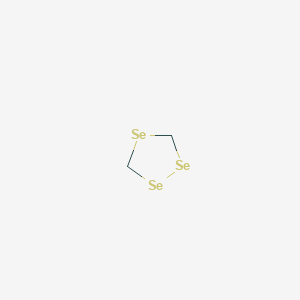


![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
